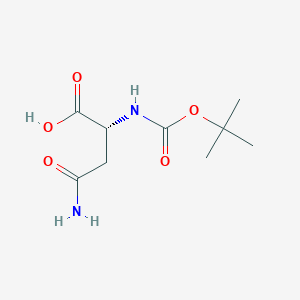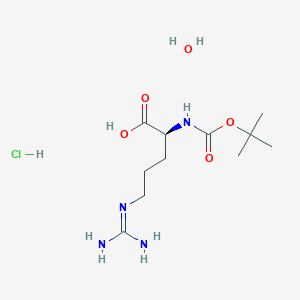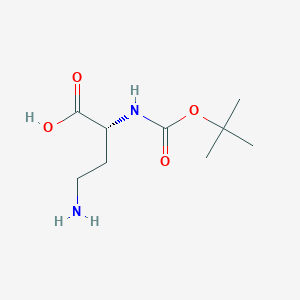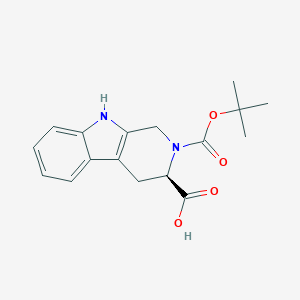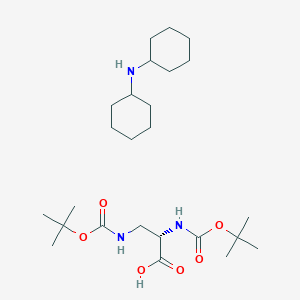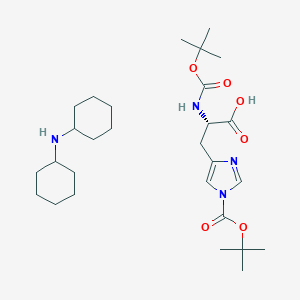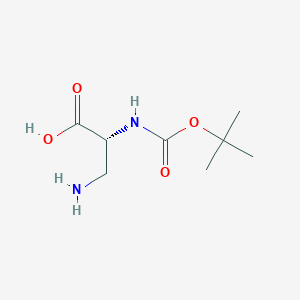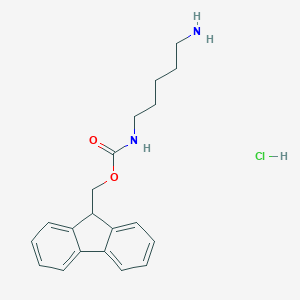
Fmoc-Tyr(PO3Me2)-OH
Übersicht
Beschreibung
Fmoc-Tyr(PO3Me2)-OH, also known as Fmoc-O-(dimethylphospho)-L-tyrosine, is an Fmoc protected tyrosine derivative . It has the empirical formula C26H26NO8P and a molecular weight of 511.46 . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Molecular Structure Analysis
The molecular structure of Fmoc-Tyr(PO3Me2)-OH can be represented by the SMILES stringCOP(=O)(OC)Oc1ccc(CC@HOCC2c3ccccc3-c4ccccc24)C(O)=O)cc1 . This indicates the presence of a dimethylphospho group attached to the tyrosine residue, and a fluorenylmethyloxycarbonyl (Fmoc) group providing protection to the amino acid during peptide synthesis. Physical And Chemical Properties Analysis
Fmoc-Tyr(PO3Me2)-OH is a white to off-white powder . It should be stored at temperatures between 2-8°C . More specific physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Fmoc/Solid-Phase Synthesis of Tyr(P)-Containing Peptides : The use of Fmoc-Tyr(PO3Me2)-OH in Fmoc/solid-phase peptide synthesis can be complex due to cleavage issues during peptide synthesis and the need for harsh conditions for its final cleavage. A method using t-butyl phosphate protection has been developed for simpler synthesis of Tyr(P)-containing peptides (Perich & Reynolds, 2009).
Synthesis of O-Phosphotyrosine-Containing Peptides : Fmoc-Tyr(PO3Me2)-OH has been established as an effective reagent in high-yield synthesis of Tyr(P)-containing peptides in both Boc and Fmoc solid-phase peptide synthesis (Perich, 1991).
Incorporation of O-Phosphotyrosine into Synthetic Peptides : This research demonstrates the incorporation of O-phosphotyrosine into synthetic peptides using Fmoc-Tyr(PO3Me2)-OH, highlighting its utility in peptide synthesis (Kitas et al., 1989).
Optimized Synthesis with Alternative Phosphate-Protecting Groups : Recent developments favor alternative phosphate-protecting groups over Fmoc-Tyr(PO3Me2)-OH for improved reliability and efficiency in peptide synthesis (Perich, 1997).
Preparation of O-Phosphotyrosine-Containing Peptides : Fmoc-Tyr(PO3Me2)-OH has been compared with other derivatives for solid-phase peptide synthesis, with the t-butylphosphate-protected derivative preferred for higher purity and efficiency (Valerio et al., 1995).
Efficient Fmoc/Solid-Phase Peptide Synthesis : This research outlines a general method for efficient preparation of Tyr(P)-containing peptides using Fmoc-Tyr(PO3Me2)-OH in Fmoc/solid-phase synthesis (Perich et al., 2009).
Synthesis and Conformational Analysis of O-Phosphotyrosine-Containing Peptides : The use of Fmoc-Tyr(PO3Me2)-OH in the synthesis of α-helical peptides containing O-phosphorylated tyrosine is demonstrated (Wade et al., 1995).
Safety And Hazards
Zukünftige Richtungen
Fmoc-Tyr(PO3Me2)-OH, like other synthetic peptides, has potential uses in research and drug development . Synthetic peptides are important as drugs and in research, and the method of choice for producing these compounds is solid-phase peptide synthesis . The future of peptide-based drugs is promising .
Eigenschaften
IUPAC Name |
(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHCDMSMVMNCER-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433636 | |
| Record name | Fmoc-Tyr(PO3Me2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(PO3Me2)-OH | |
CAS RN |
127633-36-7 | |
| Record name | Fmoc-Tyr(PO3Me2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



